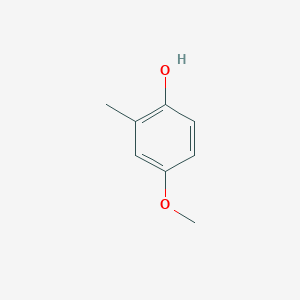

4-Methoxy-2-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-5-7(10-2)3-4-8(6)9/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDVWOVKDPEBQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499937 | |

| Record name | 4-Methoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5307-05-1 | |

| Record name | 4-Methoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Methoxy 2 Methylphenol

Novel Synthetic Routes for 4-Methoxy-2-methylphenol and its Precursors

The synthesis of methoxyphenols, including isomers and precursors of 4-methoxy-2-methylphenol, is an area of active research, driven by the need for efficient and sustainable chemical processes.

Investigation of Catalytic Processes in Phenol (B47542) Synthesis

Catalytic methods offer selective and efficient pathways to valuable phenol compounds. For instance, the selective hydrodeoxygenation of vanillin (B372448), a compound structurally related to 4-methoxy-2-methylphenol, can yield 2-methoxy-4-methylphenol (B1669609) (also known as creosol), a promising biofuel candidate. A notable development in this area is the use of stable and cost-effective nickel (Ni) nanoparticles supported on montmorillonite (B579905) (MMT) clay. This catalyst facilitates the eco-friendly, alcohol-mediated catalytic transfer hydrodeoxygenation of vanillin to 2-methoxy-4-methylphenol.

Another catalytic approach involves the synthesis of 4-methoxyphenol (B1676288), a precursor, from p-anisaldehyde. This transformation can be achieved through a dual-phase oxidation using hydrogen peroxide (H₂O₂) and formic acid. The reaction, when heated to reflux for over 20 hours, can produce 4-methoxyphenol in high yields (over 85%). A similar oxidation can be performed at room temperature using H₂O₂ with a diselenide catalyst, demonstrating the versatility of catalytic oxidation in producing methoxyphenol structures.

Green Chemistry Approaches for 4-Methoxy-2-methylphenol Production

Green chemistry principles are increasingly being applied to the synthesis of phenolic compounds to minimize environmental impact. One approach involves using natural and renewable raw materials to synthesize target products in a single step, avoiding residual chemical contaminants and ensuring a safe, environmentally friendly process. For example, a method for synthesizing 4-methylcatechol (B155104) from 2-methoxy-4-methylphenol utilizes a one-step demethylation reaction. This process is conducted under the protection of an inert gas and away from light, highlighting safety and control in the synthesis.

The synthesis of Schiff base derivatives from related compounds also showcases green chemistry methodologies. The reaction of vanillin and p-anisidine (B42471) can be conducted using water as a solvent and a simple stirrer method, eliminating the need for hazardous organic solvents and catalysts. This method not only reduces environmental waste but can also produce products with a high yield, reaching up to 95%.

Mechanistic Studies of Demethylation Reactions for Related Guaiacols

The demethylation of guaiacols (2-methoxyphenols) and other methoxy-containing aromatic compounds is a critical transformation for producing valuable catechol derivatives. The mechanisms of these reactions are a subject of detailed study.

Hydrodeoxygenation (HDO) of guaiacol (B22219) on transition metal catalysts proceeds through several pathways, including demethylation (cleavage of the Calkyl–O bond), dehydroxylation (Caryl−OH cleavage), and demethoxylation (Caryl−OCH₃ cleavage). Studies using density functional theory (DFT) on various transition metals have shown that cobalt (Co) and nickel (Ni) exhibit the lowest activation energies for the demethylation pathway, which converts guaiacol into catechol and methane.

Biocatalytic methods offer an alternative, highly selective route for demethylation. Cobalamin-dependent methyltransferases can be used to anaerobically demethylate a wide range of substituted guaiacol derivatives. This process utilizes thiols, such as ethyl 3-mercaptopropionate, as a "methyl trap". This enzymatic strategy is effective for substrates where the products (catechol derivatives) are prone to oxidative side reactions, achieving conversions often exceeding 90%. This biocatalytic approach was successfully used to prepare hydroxytyrosol (B1673988) on a gram scale with a 97% isolated yield.

In some microorganisms, specific enzymes drive demethylation. In Rhodococcus opacus PD630, a cytochrome P450 enzyme encoded by the gcoAR gene is crucial for metabolizing guaiacol. In vitro assays confirmed that this O-demethylase converts guaiacol to catechol, producing formaldehyde (B43269) as a byproduct.

| Method | Catalyst/Enzyme | Key Mechanistic Feature | Primary Product | Source |

|---|---|---|---|---|

| Hydrodeoxygenation (HDO) | Transition Metals (e.g., Ni, Co) | Scission of the Calkyl–O bond in the methoxy (B1213986) group. | Catechol | |

| Biocatalytic Demethylation | Cobalamin-dependent methyltransferases | Anaerobic transfer of methyl group to a thiol acceptor. | Catechol Derivatives | |

| Microbial Metabolism | GcoAR O-demethylase from R. opacus | Enzymatic conversion with formaldehyde as a byproduct. | Catechol |

Derivatization Strategies and Functionalization of the 4-Methoxy-2-methylphenol Scaffold

The functionalization of the 4-methoxy-2-methylphenol core structure opens avenues to a wide array of derivatives with diverse applications. A primary strategy for this is the synthesis of Schiff bases.

Synthesis of Schiff Bases from 4-Methoxy-2-methylphenol and Analogues

Schiff bases are compounds containing a carbon-nitrogen double bond (imine group), typically formed from an aldehyde or ketone and a primary amine. Analogues of 4-methoxy-2-methylphenol, such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde), are common starting materials for these syntheses. For example, the Schiff base 2-[(4-methylphenylimino)methyl]-6-methoxyphenol is synthesized by condensing o-vanillin with p-toluidine. Similarly, the reaction of vanillin with p-anisidine yields 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol. These reactions demonstrate a versatile method for adding complex functional groups to the methoxyphenol scaffold.

The formation of a Schiff base is a reversible condensation reaction between a primary amine and an aldehyde or ketone. The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine (-C=N-) bond.

This reaction can be carried out under various conditions. A green synthesis approach involves stirring the aldehyde (e.g., vanillin) and the primary amine (e.g., p-anisidine) in water for a short duration, such as 30 minutes, to produce the desired Schiff base in high yield. The resulting products can be characterized by various spectroscopic methods. For instance, Fourier-transform infrared (FTIR) spectroscopy shows a characteristic absorption band for the imine group, typically in the range of 1590-1591 cm⁻¹. Gas chromatography-mass spectrometry (GC-MS) can confirm the molecular weight of the product.

| Aldehyde Reactant | Amine Reactant | Schiff Base Product | Reaction Conditions | Source |

|---|---|---|---|---|

| Vanillin | p-Anisidine | 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | Stirrer method in water, 30 minutes | |

| o-Vanillin | p-Toluidine | 2-[(4-methylphenylimino)methyl]-6-methoxyphenol | Condensation reaction |

Investigation of Reaction Kinetics and Yield Optimization

Detailed kinetic studies, including the determination of rate constants and activation energies for the synthesis of 4-methoxy-2-methylphenol (also known as creosol), are not extensively detailed in the available research. However, the optimization of product yield is a critical aspect of its industrial production. General strategies in bioprocess engineering for high-yield production often involve the meticulous control of process parameters like pH, temperature, and agitation speed, alongside optimizing the formulation of the reaction or culture media. alliedacademies.org For related compounds like p-cresol (B1678582), continuous-flow methodologies have been shown to improve product yield and operational safety compared to traditional batch processes. researchgate.net The optimization of a chemical process, whether for creosol or other fine chemicals, can be significantly accelerated by leveraging high-throughput automated reaction platforms and machine learning algorithms, which allow for the synchronous optimization of multiple variables to identify global optimal conditions. beilstein-journals.org

Esterification Reactions and Formation of Phenolic Esters

4-Methoxy-2-methylphenol undergoes esterification to form various phenolic esters, which can alter its physical properties and create new functionalities. The selective esterification of the phenolic hydroxyl group is a key transformation.

Enzymatic catalysis, particularly with lipases, has proven to be a highly selective method for the esterification of phenolic compounds. mdpi.com For instance, immobilized lipase (B570770) B from Candida antarctica (CALB) is a common biocatalyst for synthesizing esters from aromatic alcohols and various acids. nih.gov This method is advantageous as it often proceeds under mild conditions and demonstrates high selectivity for aliphatic hydroxyl groups over phenolic ones, which is crucial when dealing with more complex substrates. mdpi.com Research on lignin-derived phenolics shows that enzymatic esterification can be used to synthesize lipophilic antioxidants, enhancing their solubility in lipid matrices while preserving the phenolic hydroxyl group responsible for antioxidant activity. mdpi.com Furthermore, 4-methoxy-2-methylphenol has been used in the synthesis of renewable bis(cyanate) esters, indicating its utility in creating monomers for high-performance polymers. sigmaaldrich.com

Oxidative Transformations of the Methyl Group: Case Study of Vanillin Synthesis

A significant transformation of 4-methoxy-2-methylphenol is the selective oxidation of its methyl group to an aldehyde, which yields vanillin, a widely used flavoring agent. This process represents a value-added conversion of a readily available phenolic compound.

One effective method involves the aerobic oxidation of 4-methoxy-2-methylphenol using a cobalt/NaOH catalyst system. In a strongly alkaline solution with ethylene (B1197577) glycol monomethyl ether (EGME) as the solvent, this system can achieve a vanillin selectivity of up to 90% at 80°C under an oxygen atmosphere. nih.gov

The performance of the cobalt-catalyzed oxidation of 4-methoxy-2-methylphenol to vanillin is highly dependent on the nature of the cobalt source. A variety of commercially available cobalt salts and complexes have been screened for this transformation.

Research has shown that simple cobalt salts like CoCl₂, as well as complexes such as Co(OAc)₂ and Co(acac)₂, serve as effective catalyst precursors, providing vanillin yields around 90%. nih.gov Interestingly, while Co₃O₄ initially shows poor catalytic activity (6% yield), its performance can be dramatically improved. Pre-heating Co₃O₄ in an alcoholic solution of NaOH restores its activity, leading to an 85% yield of vanillin. This enhancement is attributed to the in-situ formation of the true catalytic species. nih.gov The optimization of this catalytic system hinges on the transformation of various cobalt precursors into highly active CoOₓ(OH)y nanoparticles under the strong alkaline reaction conditions. nih.gov

Table 1: Performance of Various Cobalt Catalysts in the Aerobic Oxidation of 4-Methoxy-2-methylphenol

Data sourced from a study on the aerobic oxidation of 2-methoxy-4-methylphenol. nih.gov Reaction conditions: 4-methoxy-2-methylphenol (50 mmol), NaOH (135 mmol), catalyst (0.17 mmol), EGME (20.5 g), O₂ (60 mL min⁻¹), 80 °C.

The kinetic profile of the cobalt-catalyzed aerobic oxidation reveals an induction period, suggesting the in-situ formation of the active catalytic species from the precursor. nih.gov The reaction proceeds through detectable intermediates. Analysis of the reaction over time shows the consumption of 4-methoxy-2-methylphenol and the transient formation of vanillyl ether and vanillyl alcohol before the final accumulation of the desired product, vanillin. nih.gov

The mechanism involves the initial formation of CoOₓ(OH)y nanoparticles from the cobalt salt precursor in the alkaline medium. These nanoparticles are identified as the true catalyst. The reaction pathway is believed to proceed via the oxidation of the methyl group on 4-methoxy-2-methylphenol to a benzyl (B1604629) alcohol derivative (vanillyl alcohol), which is then further oxidized to the aldehyde (vanillin). nih.gov

Exploration of Reaction Mechanisms and Regioselectivity in 4-Methoxy-2-methylphenol Chemistry

The reactivity of the 4-methoxy-2-methylphenol aromatic ring is governed by the electronic effects of its three substituents: the hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups. In electrophilic aromatic substitution reactions, these groups direct incoming electrophiles to specific positions on the ring.

All three substituents are activating groups and are considered ortho, para-directors. The hydroxyl and methoxy groups are strong activators due to the ability of their oxygen atoms' lone pairs to donate electron density into the ring through resonance. The methyl group is a weak activator, operating through an inductive effect.

The directing power of these groups generally follows the order: -OH > -OCH₃ > -CH₃.

Hydroxyl (-OH) group: Strongly activating and directs ortho and para to its position.

Methoxy (-OCH₃) group: Strongly activating and directs ortho and para to its position.

Methyl (-CH₃) group: Weakly activating and directs ortho and para to its position.

In 4-methoxy-2-methylphenol, the hydroxyl group is at C1, the methoxy group at C2, and the methyl group at C4. The positions on the ring available for substitution are C3, C5, and C6.

The powerful -OH group strongly directs to its ortho position (C6) and its para position (C4, which is blocked by the methyl group).

The -OCH₃ group directs to its ortho position (C3) and its para position (C5).

The -CH₃ group directs to its ortho positions (C3 and C5).

Considering the combined influence, the positions most activated towards electrophilic attack are C5 and C6. The C5 position is activated by both the methoxy and methyl groups, while the C6 position is strongly activated by the adjacent hydroxyl group. The steric hindrance from the neighboring methoxy group at C2 might slightly disfavor substitution at C3. Therefore, electrophilic substitution on 4-methoxy-2-methylphenol is expected to yield predominantly a mixture of C5 and C6 substituted products, demonstrating clear regioselectivity based on the cumulative electronic effects of the attached functional groups.

In-Depth Computational Analysis of 4-Methoxy-2-methylphenol Remains a Field for Future Research

A thorough review of available scientific literature indicates a lack of specific computational and theoretical chemistry studies focused solely on 4-methoxy-2-methylphenol. While research exists for related isomers, such as 2-methoxy-4-methylphenol (creosol), and for more complex molecules derived from the 4-methoxy-2-methylphenol scaffold, detailed quantum chemical calculations and electronic structure analyses for this specific compound are not present in the surveyed research.

Computational chemistry provides profound insights into the intrinsic properties of molecules. Methodologies such as Density Functional Theory (DFT) are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This foundational analysis allows for the precise calculation of bond lengths, bond angles, and dihedral angles.

Building on this optimized geometry, further analyses illuminate the electronic behavior of a molecule. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between these orbitals is a key indicator of chemical stability and the energy required for electronic transitions.

Natural Bond Orbital (NBO) analysis offers a deeper view of electron delocalization. It quantifies hyperconjugative interactions and charge transfer between different parts of a molecule, providing a numerical basis for understanding intramolecular stabilization. Complementing this, Molecular Electrostatic Potential (MEP) mapping creates a visual guide to the charge distribution around a molecule. This map identifies electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.

Furthermore, computational models are highly effective in predicting and interpreting spectroscopic data. Theoretical simulations of Infrared (IR) and Raman spectra allow for the precise assignment of vibrational modes, correlating specific atomic movements with observed spectral peaks. This synergy between computational and experimental data is vital for a complete structural and vibrational characterization of a compound.

Although these computational techniques are well-established, their specific application to 4-methoxy-2-methylphenol has not been detailed in the available literature. Consequently, data tables for its optimized geometric parameters, HOMO-LUMO energies, NBO stabilization energies, and vibrational assignments cannot be compiled at this time. The computational and theoretical exploration of 4-methoxy-2-methylphenol represents an open area for future scientific inquiry.

Computational and Theoretical Chemistry of 4 Methoxy 2 Methylphenol

Spectroscopic Data Correlation with Computational Models

Ultraviolet-Visible (UV-Vis) Spectroscopy and TD-DFT Calculations

The electronic absorption properties of 4-Methoxy-2-methylphenol can be theoretically investigated using Ultraviolet-Visible (UV-Vis) spectroscopy complemented by Time-Dependent Density Functional Theory (TD-DFT) calculations. This computational approach allows for the prediction of the electronic transitions and the corresponding absorption wavelengths, providing insights that are often in good agreement with experimental data. researchgate.net

TD-DFT calculations are employed to determine the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The process involves first optimizing the ground-state geometry of the molecule using a selected functional, such as B3LYP, and a suitable basis set, like 6-31G(d,p) or higher. scilit.comsinop.edu.tr Following optimization, TD-DFT calculations are performed on the ground-state geometry to compute the energies of various electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org

For phenolic compounds, the characteristic absorption bands in the UV-Vis spectrum are typically due to π → π* transitions within the benzene (B151609) ring. The positions of these bands are sensitive to the nature and position of substituents. In 4-Methoxy-2-methylphenol, the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted phenol (B47542).

The calculations can be performed both in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to simulate the solvent effect on the electronic structure and spectra. sinop.edu.tr A comparison between theoretical and experimental spectra can validate the computational methodology used. mdpi.com

Table 1: Conceptual TD-DFT Results for 4-Methoxy-2-methylphenol

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~280-290 | > 0.01 | HOMO → LUMO (π → π) |

| S0 → S2 | ~220-230 | > 0.1 | HOMO-1 → LUMO (π → π) |

Note: This table presents expected, conceptual data for illustrative purposes, as specific experimental and computational studies on this exact molecule were not detailed in the provided search context. The values are typical for substituted phenols.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing detailed information on their conformational flexibility and intermolecular interactions. mdpi.com For 4-Methoxy-2-methylphenol, MD simulations can elucidate the conformational landscape, particularly concerning the orientation of the hydroxyl and methoxy substituents.

An MD simulation of 4-Methoxy-2-methylphenol would typically be set up by placing the molecule in a simulation box filled with a chosen solvent, often water, to mimic physiological or experimental conditions. mdpi.com A force field, such as CHARMM or AMBER, is selected to define the potential energy of the system based on the positions of its atoms. mdpi.com The simulation then solves Newton's equations of motion for the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. escholarship.orgnih.gov

Analysis of the MD trajectory can reveal:

Conformational Preferences: The simulation can identify the most stable rotamers of the methoxy and hydroxyl groups. The dihedral angles involving these groups can be monitored over time to determine their preferred orientations and the energy barriers between different conformations.

Hydrogen Bonding: The dynamics of intra- and intermolecular hydrogen bonds involving the phenolic hydroxyl group can be analyzed. This includes studying its interaction with solvent molecules or other solute molecules.

Solvation Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions, which provides insight into how the molecule is solvated.

Such simulations provide a microscopic view of the molecule's behavior that is often inaccessible to experimental techniques alone, bridging the gap between static molecular structures and dynamic functional properties. pitt.edu

Molecular Docking and Receptor Interaction Studies for 4-Methoxy-2-methylphenol Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. Studies on derivatives of 4-Methoxy-2-methylphenol can reveal their potential to interact with specific biological targets.

A notable example involves the molecular docking of 4-ethyl-2-methoxyphenol (B121337), a close derivative, with the Glucagon-like Peptide-1 (GLP-1) receptor, a target for antidiabetic drugs. researchgate.net In such a study, the 3D structures of the ligand and the receptor are prepared, and a docking algorithm is used to explore possible binding poses of the ligand within the receptor's active site. researchgate.net The poses are then scored based on a scoring function that estimates the binding affinity, often expressed as the Gibbs free energy of binding (ΔG). researchgate.net

The results for 4-ethyl-2-methoxyphenol showed a favorable binding energy of -6.10 kcal/mol, indicating a stable interaction with the GLP-1 receptor. researchgate.net The analysis also identified key amino acid residues involved in the interaction, such as SER 84, CYS 85, and TRP 87, which stabilize the ligand in the binding pocket. researchgate.net These interactions are crucial for the molecule's potential biological activity. researchgate.net Similar computational screening of other derivatives of 4-Methoxy-2-methylphenol against various receptors can help identify new potential therapeutic agents and elucidate their mechanism of action at the molecular level. unsoed.ac.id

Table 2: Molecular Docking Results for 4-Ethyl-2-methoxyphenol with GLP-1 Receptor

| Ligand | Receptor (PDB ID) | Binding Energy (ΔG, kcal/mol) | Interacting Amino Acid Residues |

| 4-Ethyl-2-methoxyphenol | GLP-1 Receptor (4ZGM) | -6.10 | SER 84, CYS 85, TRP 87, ALA 92, VAL 95, Pro 96 |

Data sourced from a molecular docking study on gemor (Nothaphoebe coriacea) compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are widely used in medicinal chemistry and toxicology to predict the activity of new, unsynthesized compounds. For phenolic compounds, QSAR studies often focus on their antioxidant activity.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of phenolic compounds with known activities. jocpr.com These descriptors quantify various aspects of the molecular structure, such as electronic properties, lipophilicity, and steric effects. researchgate.net Statistical methods, like multiple linear regression, are then used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. researchgate.netnih.gov

Key molecular descriptors often used in QSAR models for phenolic antioxidants include:

Electronic Properties: Energy of the Highest Occupied Molecular Orbital (E-HOMO), which relates to the electron-donating ability; OH Bond Dissociation Enthalpy (BDE-OH), which measures the ease of hydrogen atom donation; and Ionization Potential (IP). researchgate.netnih.gov

Thermodynamic Properties: Heat of formation (Hf). nih.govqsardb.org

Structural Properties: The number and position of hydroxyl groups. nih.gov

A typical QSAR model is represented by an equation, such as: Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

For example, a study on phenolic antioxidants derived a QSAR model where the antioxidant activity (expressed as pIC50) was correlated with BDE-OH and IP. researchgate.net Such models, once validated, can be used to predict the antioxidant potential of other phenolic compounds, including 4-Methoxy-2-methylphenol, and to guide the design of new antioxidants with enhanced efficacy. nih.gov

Table 3: Common Descriptors Used in QSAR Models for Phenolic Compounds

| Descriptor Class | Specific Descriptor | Relevance to Antioxidant Activity |

| Electronic | E-HOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the ability to donate an electron. |

| Electronic | BDE-OH (Bond Dissociation Enthalpy of O-H bond) | Indicates the ease of donating a hydrogen atom to a free radical. |

| Electronic | IP (Ionization Potential) | Energy required to remove an electron. |

| Thermodynamic | Hf (Heat of Formation) | Relates to the stability of the molecule and its radical. |

| Structural | Number of -OH groups | Directly contributes to radical scavenging capacity. |

Investigations into Biological Activities and Molecular Mechanisms of 4 Methoxy 2 Methylphenol

Antioxidant Activities and Radical Scavenging Mechanisms

The antioxidant properties of 4-Methoxy-2-methylphenol are a significant area of its research profile. These activities are primarily attributed to its specific chemical structure, which allows it to interact with and neutralize reactive oxygen species (ROS).

The ability of 4-Methoxy-2-methylphenol and related compounds to scavenge free radicals has been quantified using various in vitro assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. These tests measure the capacity of an antioxidant to donate a hydrogen atom or an electron to neutralize these stable radicals, a process that can be observed through a change in color and measured spectrophotometrically.

In the DPPH assay, the antioxidant molecule donates a hydrogen atom to the DPPH radical, which is characterized by a deep violet color in solution. Upon neutralization, the color fades to a pale yellow. The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green radical, which is then reduced by the antioxidant, causing a loss of color. The degree of color change is proportional to the concentration of the antioxidant and its scavenging ability.

Studies on a range of 2-methoxyphenols, including 2-methoxy-4-methylphenol (B1669609) (MMP), have demonstrated their efficacy as radical scavengers. nih.govjosai.ac.jp The antioxidant capacity of these compounds is often compared, showing a clear structure-activity relationship. For instance, a derivative of 2-methoxy-4-methylphenol, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, has been synthesized and tested for its antioxidant activity using the DPPH method, yielding a 50% effective concentration (EC50) value of 10.46 ppm. atlantis-press.comresearchgate.net

| Compound | Assay | Measured Activity | Reference |

|---|---|---|---|

| 2-Methoxy-4-methylphenol (MMP) | DPPH Radical Scavenging | Demonstrated activity; linear relationship between log 1/IC50 and ionization potential observed for a series of 2-methoxyphenols. | nih.govjosai.ac.jp |

| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | DPPH Radical Scavenging | EC50 = 10.46 ppm | atlantis-press.comresearchgate.net |

The primary structural feature responsible for the antioxidant activity of 4-Methoxy-2-methylphenol is its phenolic hydroxyl (-OH) group. This group acts as a hydrogen donor, readily giving up its hydrogen atom to a free radical. This process neutralizes the radical, thereby terminating the chain reaction of oxidation that can lead to cellular damage.

Upon donating the hydrogen atom, the phenol (B47542) is converted into a phenoxyl radical. This resulting radical is significantly more stable than the initial free radical it neutralized. The stability of the phenoxyl radical is due to the delocalization of the unpaired electron around the aromatic ring, a resonance effect that dissipates its reactivity. The presence of the electron-donating methoxy (B1213986) (-OCH3) and methyl (-CH3) groups on the ring further enhances this stability. This inherent stability prevents the phenoxyl radical from propagating the oxidative chain reaction, effectively halting the process. The mechanism involves the compound donating a hydrogen atom from its phenolic group directly to the radical species. researchgate.net

Beyond simple chemical assays, the antioxidant mechanism of 4-Methoxy-2-methylphenol has been investigated in the context of cellular environments. In biological systems, its primary role is to counteract reactive oxygen species (ROS) such as peroxyl radicals (ROO•). Research has elucidated the direct reaction mechanism between 2-methoxy-4-methylphenol and these biologically relevant radicals. researchgate.net The interaction involves the transfer of a hydrogen atom from the phenolic hydroxyl group to the peroxyl radical, neutralizing it and preventing it from damaging cellular components like lipids, proteins, and DNA.

However, the role of 4-Methoxy-2-methylphenol in cellular models is complex and extends beyond direct ROS scavenging. At high concentrations, it has been identified as a uremic toxin that can induce cellular senescence in mesenchymal stem cells. medchemexpress.com This effect is mediated through the modulation of specific cellular signaling pathways, including Focal Adhesion Kinase (FAK), Akt, and TWIST. medchemexpress.com The compound's influence on other pathways such as the Extracellular signal-regulated kinase (ERK) and p38 Mitogen-activated protein kinase (p38 MAPK) has also been noted. medchemexpress.com This indicates that the biological effects of 4-Methoxy-2-methylphenol are not solely due to its antioxidant properties but also involve intricate interactions with cellular signaling cascades that regulate cell fate and function.

Anti-inflammatory Effects and Cellular Signaling Pathways

4-Methoxy-2-methylphenol and structurally similar compounds have demonstrated significant anti-inflammatory activities. These effects are achieved through the modulation of key cellular signaling pathways and the inhibition of pro-inflammatory mediators.

A key aspect of the anti-inflammatory action of methoxyphenols is their ability to suppress the production of pro-inflammatory molecules. Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. Nitric oxide (NO) is another important signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS), contributes significantly to inflammatory processes.

Studies have shown that 2-methoxy-4-methylphenol acts as an inhibitor of COX-2 gene expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govjosai.ac.jp Similarly, the related compound 4-methoxyphenol (B1676288) has been shown to inhibit enzymes involved in inflammation, such as COX-2. chemicalbook.com This inhibition reduces the production of prostaglandins, thereby alleviating a key component of the inflammatory response. Furthermore, research on related methoxyphenols demonstrates a potent, dose-dependent inhibition of NO production in LPS-stimulated macrophages. This is achieved by blocking the expression of iNOS, the enzyme responsible for the inflammatory surge in NO levels. nih.gov

| Compound | Cell Line | Mediator Inhibited | Mechanism | Reference |

|---|---|---|---|---|

| 2-Methoxy-4-methylphenol (MMP) | RAW 264.7 Macrophages | COX-2 | Inhibition of LPS-induced COX-2 gene expression. | nih.govjosai.ac.jp |

| 4-Methoxyphenol | Not specified | COX-2 | Inhibition of enzyme activity. | chemicalbook.com |

| Dimers of p-cresol (B1678582) (4-methylphenol) | RAW 264.7 Macrophages | COX-2 | Inhibition of LPS-stimulated COX-2 expression. | nih.gov |

The anti-inflammatory effects of 4-Methoxy-2-methylphenol are rooted in its ability to modulate the complex signaling networks that govern the inflammatory response in various cell types. In murine macrophage cell lines like RAW 264.7, which are commonly used to model inflammation, methoxyphenolic compounds have been shown to interfere with key signaling pathways. One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Methoxyphenols can inhibit the activation of NF-κB, which in turn prevents the transcription of numerous pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines.

Antimicrobial Properties and Mechanisms of Action

Research into 4-Methoxy-2-methylphenol and its related compounds has revealed notable antimicrobial properties. While direct studies on 4-Methoxy-2-methylphenol are specific, the broader class of methoxyphenol compounds demonstrates significant bactericidal and fungicidal potential.

An analogue, 4-methoxy-3-(methoxymethyl)phenol, isolated from Calotropis gigantea, was tested against various microbes. koreascience.kr At concentrations of 100 µg/mL and 200 µg/mL, it exhibited zones of inhibition against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Aspergillus niger, Aspergillus flavus, Candida albicans). koreascience.kr The results indicated that the compound was particularly effective against E. coli and B. subtilis and showed considerable activity against the fungal strain C. albicans. koreascience.kr

Similarly, a study on natural methoxyphenol compounds like eugenol (B1671780) (4-allyl-2-methoxyphenol) and vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) tested their efficacy against foodborne pathogens and spoilage bacteria. nih.govmdpi.com Eugenol and another analogue, capsaicin, were found to be the most active against both pathogens and spoilage bacteria. Staphylococcus aureus was one of the most affected strains. nih.govmdpi.com Another related compound, 2-methoxy-4-vinylphenol (B128420), identified in red cabbage extract, also showed strong antibacterial activity. mdpi.com

Furthermore, research on p-cresol (4-methylphenol), a structural relative of 4-Methoxy-2-methylphenol, has demonstrated its potent fungicidal properties. kmkjournals.com In tests against a variety of fungal species, p-cresol showed significant inhibitory effects. For instance, it was highly effective against Penicillium griseofulvum and Talaromyces citrinoviride with a Minimum Inhibitory Concentration (MIC) of 0.1 mg mL–1. kmkjournals.com

The following table summarizes the antimicrobial activities of various analogues of 4-Methoxy-2-methylphenol.

The antimicrobial action of phenolic compounds, including methoxyphenols, is often attributed to their ability to disrupt the integrity of the microbial cell membrane. This disruption is a key mechanism leading to cell death. The general mechanism involves the interaction of the phenolic compounds with the lipid bilayer of the cell membrane. nih.govyoutube.com This interaction alters the membrane's structure and function, making it more permeable. youtube.comnih.gov

Increased permeability of the cell membrane disrupts the delicate osmotic balance within the microbial cell, leading to the leakage of essential intracellular components such as ions, proteins, and nucleic acids. youtube.comnih.gov This loss of cellular contents ultimately results in cell death. nih.gov The lipophilic nature of these compounds allows them to partition into the lipid components of the cell membrane, thereby disorganizing its structure. nih.gov

For example, the mechanism of action for the antiseptic chlorhexidine (B1668724) involves damage to the outer cell layers and the cytoplasmic membrane. nih.gov Similarly, isopropyl alcohol exerts its antimicrobial effect by causing membrane damage and the rapid denaturation of proteins. nih.gov While the specific actions of 4-Methoxy-2-methylphenol on cell membranes require more targeted investigation, the established mode of action for structurally similar phenolic compounds strongly suggests that it likely shares this membrane-disrupting capability. nih.gov

Cellular and Molecular Interactions of 4-Methoxy-2-methylphenol Analogues

Analogues of 4-Methoxy-2-methylphenol have been synthesized and investigated for their effects on cell growth, revealing significant anti-proliferative properties in various cancer cell lines.

One such analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), demonstrated a potent anti-proliferative effect on PA-1 and SK-OV-3 ovarian epithelial cancer cells. Treatment with MMPP was found to induce apoptotic cell death in these cells. researchgate.net Another study involving resveratrol (B1683913) methoxy derivatives showed that they possessed anti-proliferative activity against PC-3 (prostate cancer) and HCT116 (colon cancer) cells. nih.gov Specifically, the 3-methoxy derivative was most potent in PC-3 cells, while the 3,4'-dimethoxy and trimethoxy derivatives showed the greatest efficacy in HCT116 cells. nih.gov

Another analogue, 2-Methoxy-4-vinylphenol (2M4VP), was shown to have anticancer effects on Panc-1 and SNU-213 human pancreatic cancer cell lines. researchgate.net 2M4VP reduced the viability of Panc-1 cells by inhibiting the expression of proliferating cell nuclear antigen (PCNA), a key protein in DNA replication and repair. researchgate.net This compound has also been noted for its ability to cause cell cycle arrest. researchgate.net

The table below summarizes the anti-proliferative effects of these analogues on different cancer cell lines.

The biological activities of 4-Methoxy-2-methylphenol analogues are underpinned by their interactions with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways.

The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) was found to strongly inhibit pro-inflammatory responses by targeting the activation of Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.net STAT3 is a critical protein in cytokine signaling, and its inhibition can modulate inflammatory and proliferative responses.

In studies on pancreatic cancer cells, 2-Methoxy-4-vinylphenol (2M4VP) was observed to effectively decrease the phosphorylation of Focal Adhesion Kinase (FAK) and AKT. researchgate.net Both FAK and AKT are key kinases in signaling pathways that regulate cell survival, proliferation, and migration. By inhibiting their phosphorylation, 2M4VP can attenuate these cancer-promoting processes. researchgate.net

Another resveratrol derivative, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3), has been identified as a promising anticancer agent that functions by inhibiting the mammalian target of rapamycin (B549165) (mTOR) protein. nih.gov The mTOR protein is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to autophagic cell death. nih.gov Molecular dynamics simulations have shown that the structural modifications in SM-3, including the methoxy group, contribute to a more stable and rigid complex with mTOR compared to resveratrol. nih.gov

Furthermore, in-silico studies on 2-methoxy-4-vinylphenol have suggested its potential to bind to the ATP binding site of LuxO, a response regulator in the quorum-sensing mechanism of Vibrio cholerae. nih.gov This interaction could disrupt virulence factor expression in the bacterium. nih.gov

Advanced Analytical Techniques for Characterization and Quantification of 4 Methoxy 2 Methylphenol

Chromatographic Method Development and Optimization

Chromatography is fundamental to the analysis of 4-Methoxy-2-methylphenol, enabling its separation from impurities and complex mixtures. Method development focuses on optimizing parameters to achieve high resolution, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and purity assessment of phenolic compounds like 4-Methoxy-2-methylphenol. Reverse-phase (RP) HPLC is a commonly employed method. sielc.comsielc.com In this approach, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical RP-HPLC method for 4-Methoxy-2-methylphenol can be developed using a C18 or similar column. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid, such as phosphoric acid or formic acid, to ensure the phenol (B47542) is in its protonated form, which improves peak shape and retention. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is preferred over phosphoric acid. sielc.comsielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 Column (e.g., Newcrom R1) | Provides a nonpolar surface for reverse-phase separation. sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid | Elutes the compound from the column; acid suppresses ionization for better peak shape. sielc.comsielc.com |

| Detection | UV-Vis Detector (e.g., at 274 nm) | Monitors the eluent for the presence of the analyte based on its UV absorbance. epa.gov |

| Application | Purity assessment, impurity isolation, pharmacokinetics. | Versatile for both analytical and preparative purposes. sielc.comsielc.com |

Gas Chromatography (GC) for Volatile Phenol Analysis

Gas Chromatography (GC) is highly suitable for the analysis of volatile and semi-volatile compounds such as 4-Methoxy-2-methylphenol. epa.gov The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of a capillary column. For analysis, the sample is vaporized in an injector and carried by an inert gas (the mobile phase) through the column.

In the analysis of phenols, a flame ionization detector (FID) is commonly used for underivatized compounds. epa.gov The purity of 4-Methoxy-2-methylphenol can be determined by GC, with standards often showing a purity of ≥98.0%. sigmaaldrich.cnsigmaaldrich.com For certain applications, derivatization may be employed to improve the chromatographic properties of the phenols. epa.gov The choice of a capillary column with a specific stationary phase is critical for achieving the desired separation from other related phenolic compounds. epa.gov

| Parameter | Condition/Technique | Purpose |

|---|---|---|

| Column | Open-tubular, capillary column | Provides high-resolution separation of volatile analytes. epa.gov |

| Detector | Flame Ionization Detector (FID) | Offers general-purpose, sensitive detection for organic compounds. epa.gov |

| Sample State | Underivatized or Derivatized | Direct analysis is possible, but derivatization can enhance performance. epa.gov |

| Application | Purity analysis, quantification in volatile samples (e.g., essential oils, food aromas). | Well-suited for analyzing the volatile nature of 4-Methoxy-2-methylphenol. sigmaaldrich.cncaymanchem.com |

Hyphenated Techniques (GC-MS, LC-MS) for Structural Elucidation and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic method, provide a powerful tool for both identifying and quantifying analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural identification. researchgate.net The mass spectrum of 4-Methoxy-2-methylphenol shows a characteristic molecular ion peak at m/z 138, corresponding to its molecular weight, along with other significant fragment ions. nih.gov This technique is invaluable for confirming the identity of the compound in complex mixtures and for elucidating the structure of unknown impurities. researchgate.netatlantis-press.com

Liquid Chromatography-Mass Spectrometry (LC-MS) links HPLC with mass spectrometry, making it suitable for a wide range of compounds, including those that are not volatile enough for GC. rsc.org LC-MS is particularly useful for quantifying low levels of 4-Methoxy-2-methylphenol in complex matrices such as biological fluids or environmental samples. shimadzu.comusgs.gov The use of techniques like multiple reaction monitoring (MRM) in tandem mass spectrometry (LC-MS/MS) can achieve very high sensitivity and selectivity. nih.gov

| Technique | Principle | Application for 4-Methoxy-2-methylphenol |

|---|---|---|

| GC-MS | Separation by GC, followed by ionization and mass analysis by MS. | Structural confirmation via fragmentation patterns and molecular ion peak (m/z 138). nih.govatlantis-press.com |

| LC-MS/MS | Separation by HPLC, followed by mass analysis, fragmentation, and further mass analysis. | Highly sensitive and selective quantification in complex samples like water or plasma. shimadzu.comnih.gov |

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with a substance to produce a spectrum, which provides information about the substance's structure and composition.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edu When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to the vibrational frequencies of their chemical bonds. An FTIR spectrum is a plot of this absorption versus wavenumber.

For 4-Methoxy-2-methylphenol, the FTIR spectrum would exhibit characteristic absorption bands confirming its key functional groups. These include a broad band for the hydroxyl (-OH) group, peaks corresponding to C-H stretching in the methyl and methoxy (B1213986) groups, C-O stretching for the ether and phenol, and absorptions characteristic of the aromatic ring. researchgate.net

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Hydroxyl (-OH) | 3650 - 3250 (broad) | O-H Stretch (hydrogen-bonded) upi.edu |

| Aromatic C-H | 3100 - 3000 | C-H Stretch |

| Aliphatic C-H (Methyl/Methoxy) | 3000 - 2850 | C-H Stretch upi.edu |

| Aromatic C=C | 1650 - 1450 | C=C Ring Stretch |

| Phenolic/Ether C-O | 1260 - 1000 | C-O Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. ¹H (proton) and ¹³C NMR are the most common types used.

The ¹H NMR spectrum of 4-Methoxy-2-methylphenol provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons, the hydroxyl proton, the methoxy group protons, and the methyl group protons, with chemical shifts and splitting patterns that confirm their relative positions on the benzene (B151609) ring. nih.gov

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-Methoxy-2-methylphenol gives a distinct signal, allowing for confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, methyl, methoxy). nih.govchemicalbook.com

| Nucleus | Expected Signals for 4-Methoxy-2-methylphenol | Information Provided |

|---|---|---|

| ¹H (Proton) | Signals for aromatic protons, -OH proton, -OCH₃ protons, and ring -CH₃ protons. nih.gov | Number of proton types, chemical environment, and neighboring protons (connectivity). |

| ¹³C (Carbon-13) | Signals for each unique carbon atom in the aromatic ring, the methoxy group, and the methyl group. nih.govchemicalbook.com | Number and type of carbon atoms (e.g., aromatic, aliphatic). |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of chemical compounds like 4-Methoxy-2-methylphenol. The technique bombards the molecule with a high-energy electron beam, causing ionization and fragmentation. The resulting charged particles are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

For 4-Methoxy-2-methylphenol, with the chemical formula C₈H₁₀O₂, the exact molecular weight is 138.16 g/mol , and its monoisotopic mass is precisely 138.068 Da. nih.gov In a typical electron ionization (EI) mass spectrum, the unfragmented molecule would be observed as the molecular ion peak (M⁺) at an m/z value corresponding to its molecular mass. Due to the stability of the aromatic ring, this peak is expected to be prominent.

The most anticipated fragmentation events include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (15 Da). This would produce a significant fragment ion at m/z 123 ([M-15]⁺).

Loss of carbon monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can undergo further rearrangement and lose a neutral molecule of carbon monoxide (28 Da). This subsequent fragmentation would yield a peak at m/z 95 ([M-15-28]⁺).

This predicted pattern is strongly supported by spectral data from its close structural isomer, 2-Methoxy-4-methylphenol (B1669609) (Creosol, CAS: 93-51-6), which shares the same molecular formula and weight. researchgate.net The mass spectrum of Creosol is dominated by these same key fragments, providing a reliable reference for the fragmentation behavior of this class of compounds.

Table 1: Characteristic Mass Spectrometry Fragments for the Isomer 2-Methoxy-4-methylphenol Data is illustrative for the isomer C₈H₁₀O₂ and represents the expected pattern for 4-Methoxy-2-methylphenol.

| m/z Ratio | Proposed Fragment Ion | Formula of Fragment | Interpretation |

| 138 | [C₈H₁₀O₂]⁺ | C₈H₁₀O₂ | Molecular Ion (M⁺) |

| 123 | [M - CH₃]⁺ | C₇H₇O₂ | Loss of a methyl radical from the methoxy group |

| 95 | [M - CH₃ - CO]⁺ | C₆H₇O | Subsequent loss of carbon monoxide from the m/z 123 fragment |

Advanced Purification and Isolation Methodologies for 4-Methoxy-2-methylphenol

The purification and isolation of 4-Methoxy-2-methylphenol from reaction mixtures or natural sources present significant challenges, primarily due to the presence of structurally similar isomers and other phenolic compounds with nearly identical physical properties. chemijournal.com Simple methods like distillation or crystallization are often ineffective for separating these closely related molecules. Consequently, advanced methodologies are required to achieve high purity.

Advanced Chromatographic Techniques

Modern chromatography offers powerful solutions for isomer separation. High-Performance Liquid Chromatography (HPLC) is a principal technique, where selectivity can be finely tuned. chemijournal.com For aromatic isomers like methoxyphenols, specialized stationary phases are effective. For instance, phenyl-based columns can enhance separation by leveraging π-π interactions between the column's phenyl groups and the analyte's aromatic ring, offering different selectivity compared to standard C18 columns. shimadzu.com Another advanced approach involves using cyclodextrins, either as a mobile phase additive or bonded to the stationary phase. The unique cavity-like structure of cyclodextrins allows for differential inclusion of isomers based on their shape and size, enabling effective separation. researchgate.net For larger-scale purification, Counter-Current Chromatography (CCC) is a valuable liquid-liquid partitioning technique that avoids the use of solid adsorbents, thereby minimizing the risk of sample degradation and providing high recovery rates for phenolic compounds. nih.gov

Complexation Extraction

A novel and highly selective non-chromatographic method is complexation extraction. This technique relies on the specific chemical reactivity of the target molecule. Research on the closely related compound 4-Ethyl-2-methoxyphenol (B121337) has demonstrated a highly efficient purification process based on its ability to form a reversible complex with calcium ions (Ca²⁺). acs.org In this process, an aqueous solution of a calcium salt is used to selectively react with the phenolic compound, forming an insoluble complex that precipitates out of the solution. This solid complex can be easily separated by filtration. The purified phenolic compound is then recovered by thermal decomposition of the complex. This method has been shown to achieve purities exceeding 99.5%, effectively removing other similar phenolic impurities. acs.org This approach holds significant potential for the selective isolation of 4-Methoxy-2-methylphenol.

Table 2: Comparison of Advanced Purification and Isolation Methodologies

| Methodology | Principle | Application Notes for 4-Methoxy-2-methylphenol |

| HPLC (Phenyl Column) | Differential partitioning based on hydrophobicity and π-π interactions between the analyte and stationary phase. shimadzu.com | Effective for analytical to semi-preparative scale separation from isomers by exploiting differences in aromatic ring interactions. |

| HPLC (Cyclodextrin Phase) | Separation based on the differential formation of host-guest inclusion complexes between isomers and the cyclodextrin (B1172386) cavity. researchgate.net | High selectivity for structural isomers with subtle differences in shape and substituent position. |

| Counter-Current Chromatography (CCC) | Liquid-liquid partition chromatography without a solid support matrix, minimizing irreversible adsorption. nih.gov | Ideal for preparative-scale purification from complex matrices like plant extracts, ensuring high recovery and purity. |

| Complexation Extraction | Reversible chemical reaction with a metal ion (e.g., Ca²⁺) to form a precipitating complex, followed by recovery. acs.org | Potentially offers very high selectivity and purity for large-scale industrial purification by targeting the specific reactivity of the phenolic hydroxyl group. |

| Adsorption on Polymeric Resins | Selective adsorption of phenolic compounds onto porous polymeric resins (e.g., Amberlite) followed by elution with a suitable solvent. acs.org | Useful for concentrating and purifying phenols from dilute aqueous solutions or complex extracts. |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO₂) as the solvent, often with a polar co-solvent like ethanol (B145695) to enhance solubility. nih.gov | A "green" technology suitable for initial extraction from solid matrices, with selectivity adjustable by modifying pressure, temperature, and co-solvent. |

Emerging Research Areas and Potential Future Applications of 4 Methoxy 2 Methylphenol

Role of 4-Methoxy-2-methylphenol in Materials Science Research

In materials science, functionalized phenols are valuable precursors for creating polymers and "smart" materials that respond to environmental stimuli. The specific arrangement of the methoxy (B1213986), methyl, and hydroxyl groups on the aromatic ring of 4-Methoxy-2-methylphenol makes it a candidate for developing advanced materials with tailored properties.

Phenolic compounds are fundamental building blocks for a wide range of polymers. While research on 4-Methoxy-2-methylphenol is emerging, the applications of its isomers and related methoxyphenols in polymer science provide a strong indication of its potential. For instance, the closely related isomer 2-Methoxy-4-methylphenol (B1669609) (creosol) is utilized in the preparation of renewable bis(cyanate) esters. Similarly, 2-methoxy-4-vinylphenol (B128420), another lignin-derived monomer, serves as a versatile platform for producing both thermoplastics and thermoset polymers. nih.gov These applications highlight a pathway for 4-Methoxy-2-methylphenol to be used as a monomer in the synthesis of new polymers. Its bifunctional nature (possessing a reactive hydroxyl group and an aromatic ring) allows it to participate in polymerization reactions, such as polycondensation, to form polyesters or polyethers with specific thermal and mechanical properties.

| Precursor Type | Resulting Polymer/Material | Key Potential Properties |

|---|---|---|

| Methoxyphenols | Polyethers, Polyesters | High thermal stability, specific mechanical strength |

| Vinyl-substituted Methoxyphenols | Thermoplastics, Thermosets | Tunable glass transition temperatures, potential for crosslinking |

| General Phenolic Compounds | Phenolic Resins | Excellent heat resistance, flame retardancy |

Schiff bases, compounds containing a carbon-nitrogen double bond (imine), are renowned for their chromic properties, changing color in response to stimuli like heat (thermochromism) or light (photochromism). rsc.org This behavior is often governed by a delicate tautomeric equilibrium between two forms: the enol-imine and the keto-amine structures. researchgate.nettandfonline.com The transfer of a proton between the oxygen and nitrogen atoms within the molecule triggers a change in the electronic structure, resulting in a visible color shift. researchgate.net

The incorporation of a 4-Methoxy-2-methylphenol moiety into a Schiff base structure is an area of active research. By reacting the corresponding aldehyde derivative of 4-Methoxy-2-methylphenol with various primary amines, novel Schiff bases can be synthesized. The electronic properties of the methoxy and methyl substituents on the phenolic ring are expected to influence the stability of the tautomeric forms and, consequently, the energy required to induce a color change. uoa.gr This allows for the fine-tuning of the thermochromic and photochromic response, making these materials candidates for applications in sensors, smart windows, and molecular switches. rsc.org

| Phenomenon | Mechanism | Influence of 4-Methoxy-2-methylphenol Moiety |

|---|---|---|

| Thermochromism | Heat-induced shift in the enol-imine <=> keto-amine equilibrium | Substituents can alter the energy barrier, changing the transition temperature |

| Photochromism | Light-induced shift in the enol-imine <=> keto-amine equilibrium | Substituents can modify the absorption spectrum and the quantum yield of the process |

Applications in Chemical Signaling and Kairomone Research

Semiochemicals are chemicals that convey signals between organisms and are vital in chemical ecology. While specific research into 4-Methoxy-2-methylphenol as a semiochemical is still developing, studies on its isomer, 2-Methoxy-4-methylphenol (creosol), have established its role in chemical communication. 2-Methoxy-4-methylphenol has been identified as an allomone (a signal that benefits the sender but not the receiver) for several insect species, including Chlaenius cordicollis and tsetse flies (Glossina species). pherobase.com It has also been found to act as a pheromone or kairomone for the North American beaver (Castor canadensis). pherobase.com Kairomones are signals that benefit the receiver but not the sender, such as when a predator uses a scent to locate its prey. researchgate.net Given the structural similarity, 4-Methoxy-2-methylphenol is a candidate for investigation as a potential kairomone or allomone, which could lead to the development of novel, environmentally friendly pest management strategies.

| Organism | Compound | Type of Signal | Reference |

|---|---|---|---|

| North American beaver (Castor canadensis) | 2-Methoxy-4-methylphenol | Pheromone/Kairomone | pherobase.com |

| Chlaenius cordicollis (ground beetle) | 2-Methoxy-4-methylphenol | Allomone | pherobase.com |

| Tsetse flies (Glossina spp.) | 2-Methoxy-4-methylphenol | Allomone (Repellent) | pherobase.com |

Utilization as an Intermediate in Fine Chemical Synthesis

In organic chemistry, substituted phenols are valuable intermediates for the synthesis of more complex molecules. 4-Methoxy-2-methylphenol provides a functionalized aromatic scaffold that can be chemically modified in several ways. The hydroxyl group can be alkylated or acylated, and the aromatic ring is susceptible to further electrophilic substitution. This versatility makes it a useful starting block for producing pharmaceuticals, agrochemicals, and fragrances. atamanchemicals.com For example, a common synthetic transformation for methoxyphenols is demethylation to produce catechols, as demonstrated in the conversion of 2-methoxy-4-methylphenol to 4-methylcatechol (B155104). google.com Such catechols are important structural motifs in many biologically active compounds. The strategic placement of substituents on 4-Methoxy-2-methylphenol allows for regioselective reactions, making it an attractive intermediate for chemists aiming to build complex molecular architectures with precision.

Biotechnological Production and Sustainable Sourcing

With increasing demand for sustainable and bio-based chemicals, attention has turned to producing aromatic compounds from renewable feedstocks like lignocellulosic biomass. nih.gov Lignin, a complex aromatic polymer found in plants, is the most abundant renewable source of aromatic carbon on Earth and a promising raw material for producing phenolic compounds. mdpi.comrsc.org The structural unit of 4-Methoxy-2-methylphenol is related to the monomers that constitute lignin. researchgate.net

Current research focuses on the valorization of lignin through depolymerization and subsequent biotransformation of the resulting monomers. mdpi.com Biotechnological routes, employing either whole microbial cells or isolated enzymes, are being developed to convert lignin-derived compounds like ferulic acid, vanillin (B372448), and guaiacol (B22219) into a variety of valuable chemicals. nih.govdoaj.org These "green" synthesis pathways offer an alternative to traditional petroleum-based chemical production. mdpi.com Engineering microbes or designing enzymatic cascades to specifically produce 4-Methoxy-2-methylphenol from lignin precursors is a key area of future research, promising a more sustainable and environmentally friendly supply chain. rsc.org

Future Directions and Interdisciplinary Research Opportunities

The potential applications of 4-Methoxy-2-methylphenol span multiple scientific disciplines. Future research will likely focus on several key areas. In materials science, the systematic synthesis of novel polymers and Schiff bases derived from this compound will allow for a deeper understanding of structure-property relationships. This could lead to the development of advanced materials with precisely controlled thermal, optical, and mechanical characteristics.

In the field of chemical ecology, further screening of 4-Methoxy-2-methylphenol and its derivatives for semiochemical activity could uncover new attractants or repellents for agricultural pests or disease vectors, providing new tools for integrated pest management. For synthetic chemistry, its role as a bio-based building block will become more important as the chemical industry shifts towards renewable feedstocks.

The most significant opportunities may lie at the intersection of these fields. For example, combining biotechnological production with polymer science could lead to fully renewable and biodegradable materials. Similarly, integrating knowledge of its chemical signaling properties into new agrochemical designs could result in more effective and targeted crop protection solutions. This interdisciplinary approach will be crucial for unlocking the full potential of 4-Methoxy-2-methylphenol in the future bio-economy.

Q & A

Q. How can researchers validate conflicting reports on the compound’s stability under varying pH conditions?

- Answer :

Accelerated Stability Testing : Expose the compound to pH 3–10 buffers at 40°C for 30 days.

Degradation Analysis : Monitor via LC-MS for hydrolysis products (e.g., demethylation to 4-hydroxy-2-methylphenol).

Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.